2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one
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Overview
Description
2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a benzylthio group, a pyrazolylsulfonyl group, and a diazepane ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the benzylthio group: This step involves the reaction of benzyl chloride with a thiol compound under basic conditions to form the benzylthio intermediate.
Synthesis of the pyrazolylsulfonyl group: This step involves the reaction of 1-methyl-1H-pyrazole with a sulfonyl chloride compound to form the pyrazolylsulfonyl intermediate.
Formation of the diazepane ring: This step involves the cyclization of appropriate precursors to form the diazepane ring.
Final coupling reaction: The final step involves the coupling of the benzylthio, pyrazolylsulfonyl, and diazepane intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the diazepane ring, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one can be compared with other similar compounds, such as:
2-(benzylthio)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)propanone: This compound features a similar structure but with a propanone group instead of an ethanone group.
2-(benzylthio)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)butanone: This compound features a similar structure but with a butanone group instead of an ethanone group.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-20-13-17(12-19-20)27(24,25)22-9-5-8-21(10-11-22)18(23)15-26-14-16-6-3-2-4-7-16/h2-4,6-7,12-13H,5,8-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGCSKQPPVETOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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